molecular formula C24H27N3O4S B2442847 N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 851403-26-4

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2442847
CAS No.: 851403-26-4
M. Wt: 453.56
InChI Key: HSUSFCCXSLOKOO-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of quinolines. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a sulfonylbenzamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinoline ring Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzamide moieties.

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonylbenzamide group can interact with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-16-13-20-15-19(24(29)26-22(20)14-17(16)2)9-10-25-23(28)18-5-7-21(8-6-18)32(30,31)27-11-3-4-12-27/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUSFCCXSLOKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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